molecular formula C8H14F2O B12983228 4,4-Difluoro-2,2-dimethylcyclohexan-1-ol

4,4-Difluoro-2,2-dimethylcyclohexan-1-ol

Cat. No.: B12983228
M. Wt: 164.19 g/mol
InChI Key: NQIRRPKGJKNWAG-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,2-dimethylcyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by two fluorine atoms at the 4-position and two methyl groups at the 2-position of the cyclohexane ring. This structural configuration confers unique electronic and steric properties:

  • Methyl groups introduce steric hindrance, which may restrict conformational flexibility and direct reactivity to specific sites on the molecule.

Properties

Molecular Formula

C8H14F2O

Molecular Weight

164.19 g/mol

IUPAC Name

4,4-difluoro-2,2-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H14F2O/c1-7(2)5-8(9,10)4-3-6(7)11/h6,11H,3-5H2,1-2H3

InChI Key

NQIRRPKGJKNWAG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCC1O)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,2-dimethylcyclohexan-1-ol typically involves the fluorination of 2,2-dimethylcyclohexanone. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of 4,4-Difluoro-2,2-dimethylcyclohexan-1-ol may involve large-scale fluorination processes using similar reagents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,2-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: 4,4-Difluoro-2,2-dimethylcyclohexanone.

    Reduction: Various alcohol derivatives depending on the reducing agent used.

    Substitution: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

4,4-Difluoro-2,2-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4,4-Difluoro-2,2-dimethylbutan-1-ol

  • Structure: Linear butanol chain with difluoro and dimethyl substituents (vs. cyclohexanol ring in the target compound).
  • Key Differences: The cyclohexanol ring in the target compound provides greater rigidity and lipophilicity, which may enhance membrane permeability in biological systems . Linear butanol derivatives are typically more volatile, whereas cyclic structures like cyclohexanol often exhibit higher melting points and reduced solubility in polar solvents.
  • Applications : Used as intermediates in agrochemicals and pharmaceuticals, leveraging fluorine’s metabolic stability .

cis-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol ()

  • Structure: Cyclohexanol core with a trifluoromethyl group and a dibenzylamino substituent.
  • Key Differences: The trifluoromethyl group (-CF₃) is more electron-withdrawing than difluoro (-F₂) groups, increasing the acidity of the hydroxyl group and altering reaction kinetics in nucleophilic substitutions . The dibenzylamino group introduces basicity and bulkiness, contrasting with the non-polar methyl groups in the target compound.
  • Synthesis : Prepared via reductive amination with NaBH(OAc)₃, a method distinct from fluorinated alcohol syntheses .

4,6-Diethyl-2-cyclohexen-1-ol ()

  • Structure: Cyclohexenol with ethyl groups at the 4- and 6-positions and a double bond.
  • Key Differences: Ethyl vs. Double bond: Introduces rigidity and reactivity toward addition reactions (e.g., hydrogenation), absent in the saturated cyclohexane ring of the target compound .

BODIPY Fluorophores ()

  • Structure : Boron-dipyrromethene (BODIPY) core with difluoro and iodinated aryl groups.
  • Key Differences :
    • Fluorine in BODIPY enhances photostability and fluorescence quantum yield, whereas in the target compound, fluorine primarily modulates electronic effects and metabolic stability .
    • The iodine atoms in BODIPY enable heavy-atom effects for singlet oxygen generation, a feature absent in the target compound .

Research Implications and Gaps

  • Synthesis: The target compound’s synthesis likely involves fluorination of pre-functionalized cyclohexanol precursors, contrasting with reductive amination () or gold-catalyzed cyclization ().
  • Toxicity : While highlights thyroid toxicity in brominated analogs, fluorine’s role in the target compound may reduce metabolic activation, warranting specific toxicological studies.
  • Applications: Potential uses in drug design (e.g., fluorinated analogs of bioactive alcohols) and material science (e.g., stabilizing polymers) remain underexplored.

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